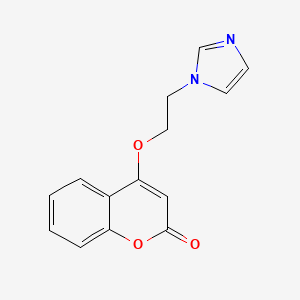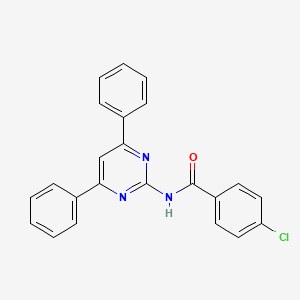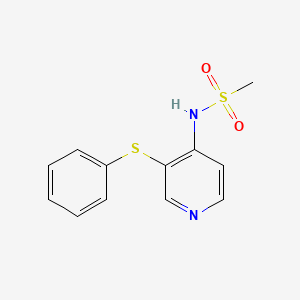
4-(2-imidazol-1-ylethoxy)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-imidazol-1-ylethoxy)chromen-2-one is a compound that combines the structural features of imidazole and chromen-2-one. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromen-2-one, also known as coumarin, is a benzopyrone derivative. This compound is of interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-bromoethylimidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycoumarin is replaced by the 2-imidazol-1-ylethoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-imidazol-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carbonyl group.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(2-imidazol-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chromen-2-one moiety may interact with biological macromolecules such as proteins and nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-pyridylmethoxy)chromen-2-one: Similar structure but with a pyridine ring instead of an imidazole ring.
4-(2-thiazolylmethoxy)chromen-2-one: Contains a thiazole ring instead of an imidazole ring.
4-(2-benzimidazol-1-ylethoxy)chromen-2-one: Features a benzimidazole ring, which is a fused ring system.
Uniqueness
4-(2-imidazol-1-ylethoxy)chromen-2-one is unique due to the presence of both imidazole and chromen-2-one moieties, which confer distinct chemical and biological properties. The imidazole ring provides potential for metal coordination and enzyme inhibition, while the chromen-2-one moiety offers additional sites for chemical modification and biological interactions.
Propiedades
Número CAS |
828265-57-2 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
4-(2-imidazol-1-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2 |
Clave InChI |
MXJNKMWQNZHBOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















